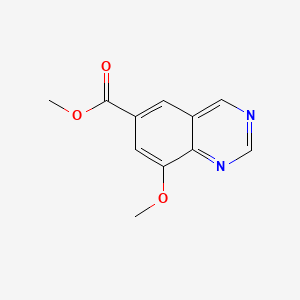
4'-Carbazol-9-yl-biphenyl-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Carbazol-9-yl-biphenyl-4-ol is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. It is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carbazol-9-yl-biphenyl-4-ol typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. This method, however, requires harsh reaction conditions and a large amount of catalyst, making it less efficient for large-scale production . An alternative method is the Buchwald-Hartwig amination, which uses palladium as a catalyst and is more suitable for the synthesis of carbazole derivatives .
Example Synthesis:
Reagents: Carbazole, 4,4’-dichlorobiphenyl, palladium catalyst, and a suitable base.
Conditions: The reaction is carried out under an inert atmosphere at elevated temperatures (around 145°C) for several hours.
Procedure: Carbazole and 4,4’-dichlorobiphenyl are mixed in a solvent like toluene, along with the palladium catalyst and base.
Analyse Chemischer Reaktionen
4’-Carbazol-9-yl-biphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Carbazol-9-yl-biphenyl-4-ol has a wide range of applications in scientific research:
Organic Electronics: It is used as a host material in OLEDs due to its excellent charge transport properties and ability to facilitate energy transfer from dopant molecules.
Photovoltaics: The compound is utilized in organic photovoltaic cells (OPVs) as a charge transport material.
Field-Effect Transistors: It serves as a semiconducting material in organic field-effect transistors (OFETs), contributing to the development of flexible electronic devices.
Wirkmechanismus
The mechanism of action of 4’-Carbazol-9-yl-biphenyl-4-ol in electronic applications involves its ability to transport charge efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating the movement of electrons through the material. This property is crucial for its role in OLEDs, where it acts as a host material, enabling efficient energy transfer and enhancing electroluminescence .
Vergleich Mit ähnlichen Verbindungen
4’-Carbazol-9-yl-biphenyl-4-ol is often compared with other carbazole derivatives, such as:
4,4’-Bis(carbazol-9-yl)biphenyl (CBP): Similar in structure but differs in the position of the hydroxyl group, affecting its solubility and electronic properties.
9,9’-Biphenyl-4,4’-diylbis(9H-carbazole): Another related compound used in similar applications but with different electronic characteristics.
These comparisons highlight the unique properties of 4’-Carbazol-9-yl-biphenyl-4-ol, particularly its suitability for specific electronic applications due to its structural features.
Eigenschaften
Molekularformel |
C24H17NO |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-(4-carbazol-9-ylphenyl)phenol |
InChI |
InChI=1S/C24H17NO/c26-20-15-11-18(12-16-20)17-9-13-19(14-10-17)25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26H |
InChI-Schlüssel |
LFGQKWXDPSVSJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)


![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)

![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)





![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)
![[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)
